molecular formula C13H20N2O4S B8808951 Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]- CAS No. 68540-79-4

Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-

Cat. No. B8808951
CAS RN: 68540-79-4
M. Wt: 300.38 g/mol
InChI Key: BVTDOTROSKUSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]- is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

68540-79-4

Product Name

Acetamide, n-[5-[(butylamino)sulfonyl]-2-methoxyphenyl]-

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[5-(butylsulfamoyl)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C13H20N2O4S/c1-4-5-8-14-20(17,18)11-6-7-13(19-3)12(9-11)15-10(2)16/h6-7,9,14H,4-5,8H2,1-3H3,(H,15,16)

InChI Key

BVTDOTROSKUSHO-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in Eq. 1 (above), o-acetanisidide (100 gms., 0.605 mole) was added in portions to 200 ml of chlorosulfonic acid at about 50° C. (cooling was necessary). After the addition, the amber solution was heated at about 50° to 60° C. for four hours, cooled to room temperature and carefully added to an ice water mixture (1.5 kg). A white precipitate was collected, washed free of acid, and pressed dry. A portion of sulfonyl chloride (0.100 mole) was dissolved in 100 ml of tetrahydrofuran and treated with 16.1 gms (0.221 mole) of n-butylamine (exotherm to 50° C.). The reaction mixture was refluxed an additional 15 minutes, the condenser removed, and the solvent removed by heating. The white crystalline solid that remained was slurried with 100 ml of water, collected and dried to give 27.7 gms (92.4 percent) of the sulfonamide (melting point 115°-117° C).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
0.1 mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
16.1 g
Type
reactant
Reaction Step Five
Yield
92.4%

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